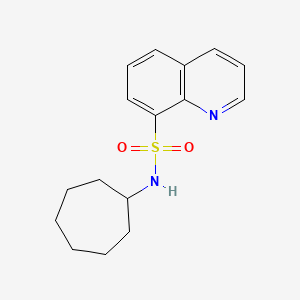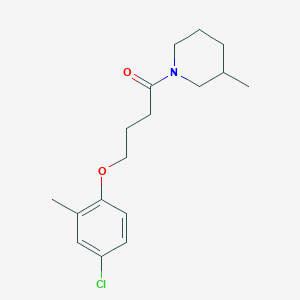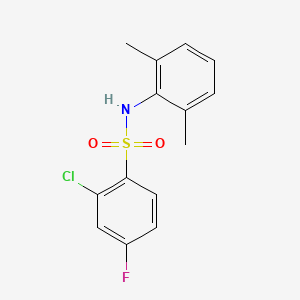
N-cycloheptylquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptylquinoline-8-sulfonamide is a chemical compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 g/mol . It is a derivative of quinoline-8-sulfonamide, where the sulfonamide group is substituted with a cycloheptyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cycloheptylquinoline-8-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the amination of sodium sulfinates with amines, mediated by ammonium iodide (NH4I), which provides an environmentally friendly and efficient access to sulfonamide compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The oxidative coupling method is particularly favored in industrial settings due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylquinoline-8-sulfonamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of sulfenamides or sulfinamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like methanol (MeOH) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfenamides, and sulfinamides. These products are of interest due to their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
N-cycloheptylquinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-cycloheptylquinoline-8-sulfonamide involves its interaction with specific molecular targets, such as PKM2. PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism. This compound modulates the activity of PKM2, shifting it between highly active and less active states, thereby affecting cancer cell viability and proliferation . This modulation is achieved through the binding of the compound to the enzyme, leading to changes in its conformation and activity .
Comparison with Similar Compounds
N-cycloheptylquinoline-8-sulfonamide can be compared with other similar compounds, such as:
Quinoline-8-sulfonamide: The parent compound, which lacks the cycloheptyl group.
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide: A related compound with a different substituent on the sulfonamide group.
Sulfamethazine and Sulfadiazine: These are sulfonamide drugs used in veterinary medicine and as antibacterial agents.
This compound is unique due to its specific structure, which imparts distinct biological activities and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-cycloheptylquinoline-8-sulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c19-21(20,18-14-9-3-1-2-4-10-14)15-11-5-7-13-8-6-12-17-16(13)15/h5-8,11-12,14,18H,1-4,9-10H2 |
InChI Key |
VBIWKRQAANLXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10973654.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10973660.png)

![1-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10973671.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10973672.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B10973679.png)

![2-[(3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10973694.png)
![2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10973707.png)

![3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973714.png)

![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10973742.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyrazine-2-carboxamide](/img/structure/B10973743.png)
